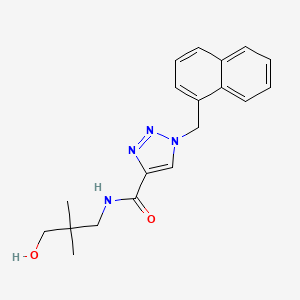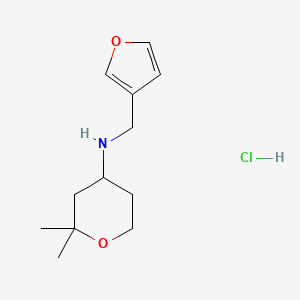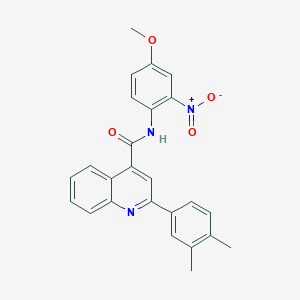
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide, also known as DMNQ, is a synthetic compound that has been studied extensively for its potential applications in scientific research. DMNQ belongs to the class of quinone compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide acts as an electron acceptor and undergoes reduction to form a semiquinone radical. This radical can then react with molecular oxygen to form reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. These ROS can then go on to cause oxidative damage to biomolecules such as proteins, lipids, and DNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress in cells and tissues, which can lead to cell death. This compound has also been found to activate various signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, this compound also has several limitations. It can be toxic to cells and tissues at high concentrations and can also generate nonspecific oxidative damage.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of this compound as a tool to study the role of oxidative stress in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, this compound can be used to study the mechanism of action of various enzymes and proteins, which can lead to the development of novel therapeutics.
Métodos De Síntesis
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of reagents such as 3,4-dimethylphenol, 4-nitroanisole, and 2-chloro-3-formylquinoline. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a tool to study the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methoxy-2-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4/c1-15-8-9-17(12-16(15)2)23-14-20(19-6-4-5-7-21(19)26-23)25(29)27-22-11-10-18(32-3)13-24(22)28(30)31/h4-14H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEPJXCBZPVQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=C(C=C4)OC)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-phenyl-1,2-dihydro-3H-benzo[f]chromen-3-one](/img/structure/B5137716.png)
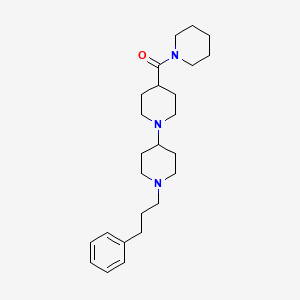
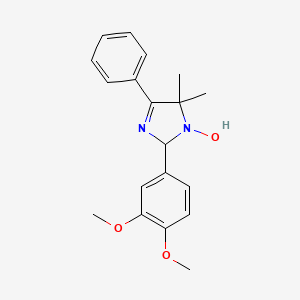
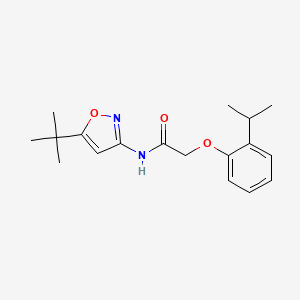
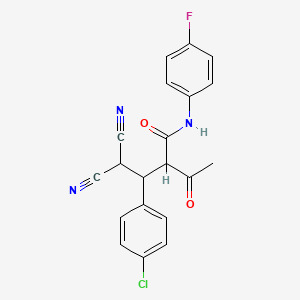

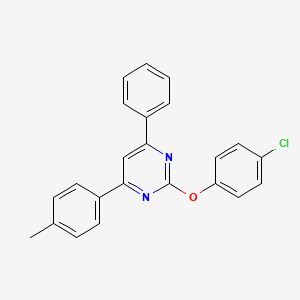
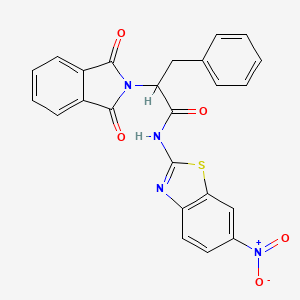

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
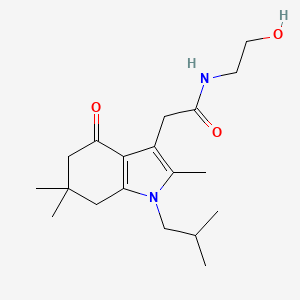
![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)
